molecular formula C9H14N2 B2662882 (2-Isopropylphenyl)hydrazine CAS No. 58711-28-7

(2-Isopropylphenyl)hydrazine

Cat. No.: B2662882
CAS No.: 58711-28-7
M. Wt: 150.225
InChI Key: AZVAJAXYAJWWDC-UHFFFAOYSA-N
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Description

(2-Isopropylphenyl)hydrazine is a chemical compound with the molecular formula C9H14N2 It is a hydrazine derivative, characterized by the presence of an isopropyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Isopropylphenyl)hydrazine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in aromatic compounds by hydrazine. For example, 2-isopropylbromobenzene can be reacted with hydrazine hydrate in the presence of a solvent such as ethanol or dioxane at elevated temperatures to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropylphenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Isopropylphenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to form hydrazones and other derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of (2-Isopropylphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can form hydrazones with carbonyl compounds, which can then undergo further reactions. The compound’s biological activity is often attributed to its ability to interfere with cellular processes by forming stable complexes with biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylphenyl)hydrazine
  • (2-Ethylphenyl)hydrazine
  • (2-Propylphenyl)hydrazine

Uniqueness

(2-Isopropylphenyl)hydrazine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its methyl and ethyl analogs. Additionally, the isopropyl group can influence the compound’s biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2-propan-2-ylphenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(2)8-5-3-4-6-9(8)11-10/h3-7,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVAJAXYAJWWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of the substituted aniline, 2-isopropylaniline (27g, 0.2 mole), concentrated hydrochloric acid (150 ml) and water (160 ml) is stirred mechanically for 30 minutes at room temperature. After cooling to 0° C., the mixture is diazotized by adding dropwise a solution of sodium nitrite (14 g, 0.203 mole) in water (140 ml) over a period of 20 minutes. Stirring is continued for an additional one hour at 0° C. The diazo solution is reduced by adding dropwise a solution of stannous chloride dihydrate (112 g, 0.497 mole) in concentrated hydrochloric acid (90 ml) over a period of 30 minutes at -10° C. to -15° C. The reaction mixture is stirred for an additional 1.5 hour at -10° C. to -15° C. The precipitate is collected by filtration to give the hydrochloric acid addition salt of the title compound. The salt is purified further by dissolving it in ethanol, concentrating the solution and adding a saturated solution of hydrochloric acid in ether to give the hydrochloride salt with mp 206°-210° C.
[Compound]
Name
substituted aniline
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